Ethyl ((3-oxopropyl)thio)acetate
Overview
Description
Ethyl ((3-oxopropyl)thio)acetate is an organic compound with the molecular formula C7H12O3S. It is characterized by the presence of an ester group and a thioether linkage, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl ((3-oxopropyl)thio)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with 3-mercaptopropionic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the thioether linkage facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: Ethyl ((3-oxopropyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Ethyl ((3-oxopropyl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of various drugs, particularly those targeting metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of ethyl ((3-oxopropyl)thio)acetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, the compound may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The thioether and ester groups play crucial roles in these interactions, facilitating binding and subsequent chemical reactions.
Comparison with Similar Compounds
Ethyl ((3-oxopropyl)thio)acetate can be compared with other similar compounds such as:
Ethyl acetate: Lacks the thioether linkage, making it less versatile in certain synthetic applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and applications.
Propyl ((3-oxopropyl)thio)acetate: Contains a propyl ester group, which may affect its solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
ethyl 2-(3-oxopropylsulfanyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-2-10-7(9)6-11-5-3-4-8/h4H,2-3,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLATJRPTDVTHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90240478 | |
Record name | Ethyl ((3-oxopropyl)thio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90240478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94088-65-0 | |
Record name | Ethyl 2-[(3-oxopropyl)thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94088-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl ((3-oxopropyl)thio)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl ((3-oxopropyl)thio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90240478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl [(3-oxopropyl)thio]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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